Oxypeucedanin

hKv1.5 Ion Channel Blockade Cardiac Electrophysiology

Oxypeucedanin is a potent, selective open-channel blocker of hKv1.5 (IC₅₀ = 76 nM), making it the optimal furanocoumarin for in vitro electrophysiology studies compared to psoralen. Its defined mechanism-based inactivation of CYP2B6 (K_I = 1.82 μM) and CYP2D6 provides a reliable reference for drug metabolism and TDI assessments. With phototoxicity quantified as 4× lower than bergapten, it enables nuanced cellular stress studies. Its well-characterized low oral bioavailability (F = 10.26%) serves as a reproducible baseline for formulation development. Procure with confidence for robust, reproducible data.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 737-52-0
Cat. No. B192039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxypeucedanin
CAS737-52-0
Synonyms4-(2,3-dihydroxy-3-methylbutoxy)-7H-furo(3,2-g)(1)benzopyran-7-one
oxypeucadanin
oxypeucadanin hydrate
oxypeucadanin, (R)-(+)-isomer
oxypeucadanin, (S)-(-)-isomer
oxypeucedanin
oxypeucedarin
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C
InChIInChI=1S/C16H14O5/c1-16(2)13(21-16)8-19-15-9-3-4-14(17)20-12(9)7-11-10(15)5-6-18-11/h3-7,13H,8H2,1-2H3/t13-/m0/s1
InChIKeyQTAGQHZOLRFCBU-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxypeucedanin (CAS 737-52-0): Technical Baseline for Furanocoumarin Research Sourcing


Oxypeucedanin (5-epoxy-isopentenyloxypsoralen) is a linear furanocoumarin with a molecular formula of C₁₆H₁₄O₅ and a molecular weight of 286.28 g/mol [1]. The compound contains a characteristic epoxide ring on its C5 substituent, distinguishing it structurally from related furanocoumarins [2]. It is isolated from various Umbelliferae species, notably Angelica dahurica Radix [3]. As an analytical standard, it is characterized by a purity of ≥95.0% (HPLC) and a specific optical rotation of [α]/D -16.0±2.0° (c = 0.14 in chloroform) .

Why Sourcing Decisions for Oxypeucedanin Cannot Rely on In-Class Analogs


Within the linear furanocoumarin class, subtle structural variations drive profound functional divergence. The substitution pattern (C5 vs. C8) and the nature of the side chain (epoxide vs. isopentenyl) dictate target engagement and biological outcome. For instance, while oxypeucedanin and imperatorin are both present in Angelica dahurica, their activities in the maximal electroshock-induced seizure model are diametrically opposed: imperatorin (C8-substituted) exhibits anticonvulsant activity, whereas oxypeucedanin (C5-substituted) does not [1]. Furthermore, the presence of an epoxide moiety in oxypeucedanin confers unique mechanism-based inactivation of specific CYP450 isoforms, a property not shared by all class members [2]. Generic substitution based solely on the furanocoumarin scaffold risks selecting a compound with a drastically different selectivity, potency, and safety profile, thereby invalidating experimental outcomes.

Oxypeucedanin (CAS 737-52-0): A Guide to Quantifiable Differentiation for Procurement


Potency Against hKv1.5 Channel: Oxypeucedanin vs. Psoralen

Oxypeucedanin demonstrates significantly higher potency in inhibiting the hKv1.5 potassium channel current compared to its parent scaffold, psoralen. This enhanced activity is critical for research focused on atrial fibrillation where hKv1.5 is a key therapeutic target .

hKv1.5 Ion Channel Blockade Cardiac Electrophysiology Antiarrhythmic

CYP2B6 Inactivation: Comparative Potency and Mechanism vs. Imperatorin

Oxypeucedanin acts as a mechanism-based inactivator of CYP2B6. Its affinity (KI) for the enzyme is lower (i.e., higher KI value) than that of the related furanocoumarin imperatorin, resulting in a distinct profile. This difference is crucial for designing and interpreting drug metabolism and interaction studies [1][2].

CYP2B6 Mechanism-based Inactivation Drug Metabolism Herb-Drug Interactions

Absolute Oral Bioavailability: Quantitative PK Profile in Rats

In a rat model, oxypeucedanin exhibits poor and slow oral absorption, with a mean absolute bioavailability of only 10.26% following a single 20 mg/kg dose. This is a critical, quantifiable limitation for any research application requiring systemic exposure via oral gavage [1].

Pharmacokinetics Bioavailability Oral Absorption Preclinical ADME

Phototoxic Potency: A Differentiated Safety Profile vs. Bergapten

While both oxypeucedanin and bergapten are known phototoxic furanocoumarins, the phototoxic potency of oxypeucedanin has been quantified as only one-quarter that of bergapten in a biological assay [1]. This suggests a potentially more manageable safety profile in applications where light exposure is a concern.

Phototoxicity Safety Furanocoumarin PUVA Therapy

CYP2D6 Inactivation: A Unique Profile Among Class Members

Oxypeucedanin is a mechanism-based inactivator of CYP2D6, a critical enzyme in the metabolism of many pharmaceuticals. This property is not universally shared by other major furanocoumarins, providing a distinct tool for investigating CYP2D6-mediated metabolism and its potential for drug interactions [1].

CYP2D6 Mechanism-based Inactivation Drug Metabolism Selectivity Profile

Oxypeucedanin (CAS 737-52-0): Recommended Application Scenarios Based on Verified Differentiation


Investigating hKv1.5 Channel Modulation in Atrial Fibrillation Models

Oxypeucedanin is a potent, selective open-channel blocker of hKv1.5 (IC₅₀ = 76 nM) . This quantitative potency advantage over the parent compound psoralen (IC₅₀ = 180 nM) makes it the preferred furanocoumarin for in vitro electrophysiology studies (e.g., patch-clamp) requiring robust inhibition of the hKv1.5 current, a validated target for atrial fibrillation.

Probing CYP2B6 and CYP2D6 Mechanism-Based Inactivation

As a characterized mechanism-based inactivator of CYP2B6 (KI = 1.82 μM; kinact = 0.07 min⁻¹) and CYP2D6 (KI = 8.47 μM; kinact = 0.044 min⁻¹), oxypeucedanin is a well-defined tool compound for in vitro drug metabolism and safety assessment (DMPK) studies . Its inactivation kinetics provide a reference point for evaluating the potential for time-dependent inhibition (TDI) by new chemical entities or for studying the enzymology of these specific P450 isoforms.

Investigating Phototoxicity with a Differentiated Potency Profile

When studying furanocoumarin-mediated phototoxicity, oxypeucedanin is a valuable alternative to bergapten. Its phototoxic potency has been quantified as being four times lower than that of bergapten . This distinction allows researchers to investigate cellular responses to phototoxic stress under conditions where the magnitude of the insult is reduced, potentially revealing more subtle signaling events or reducing acute cytotoxicity in sensitive cell lines.

Preclinical Pharmacokinetic and Formulation Studies

Oxypeucedanin's low oral bioavailability (F = 10.26%) in rats, characterized by a Tmax of 3.38 h and a T1/2Z of 2.94 h following a 20 mg/kg oral dose, establishes a well-defined PK baseline . This makes it a suitable model compound for developing and testing novel formulation strategies aimed at improving the oral absorption of poorly bioavailable, lipophilic natural products.

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